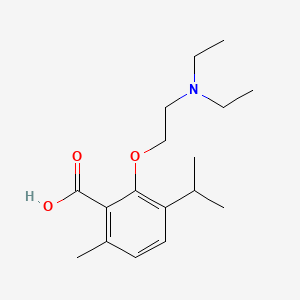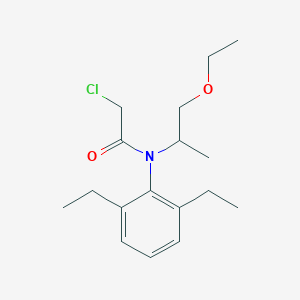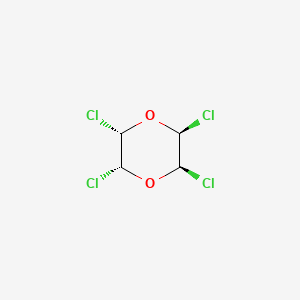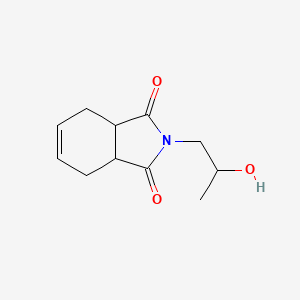
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione is a chemical compound with a unique structure that includes a hydroxypropyl group and a tetrahydroisoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of reversible addition–fragmentation chain transfer (RAFT) polymerization to prepare hyperbranched polymers containing the hydroxypropyl group . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization techniques, such as dispersion polymerization, to create nanogels or other polymer-based materials . These methods are designed to be scalable and efficient, allowing for the production of significant quantities of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione involves its interaction with biological molecules and cellular structures. The hydroxypropyl group enhances its solubility and facilitates its incorporation into polymer matrices. In drug delivery applications, the compound forms nanogels that can encapsulate drugs, protecting them from degradation and allowing for controlled release at the target site .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropyl methacrylamide: Similar in structure but used primarily in polymer science for creating hydrogels and nanogels.
Hydroxypropyl cellulose: Used as a thickener and stabilizer in pharmaceuticals and cosmetics.
Methacrylic acid, 2-hydroxypropyl ester: Utilized in food packaging and coatings.
Uniqueness
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione stands out due to its unique combination of a hydroxypropyl group and a tetrahydroisoindole core, which imparts specific properties such as enhanced solubility and the ability to form stable nanogels. These characteristics make it particularly valuable in drug delivery and advanced material applications.
Propriétés
Numéro CAS |
53185-49-2 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-(2-hydroxypropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H15NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-3,7-9,13H,4-6H2,1H3 |
Clé InChI |
LSBJMMZSEFFDEM-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C(=O)C2CC=CCC2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


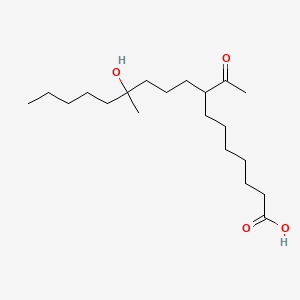
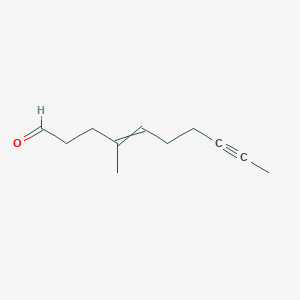
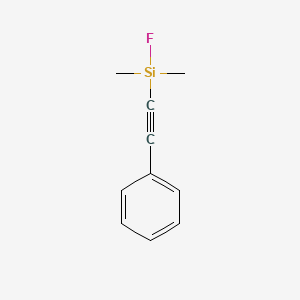

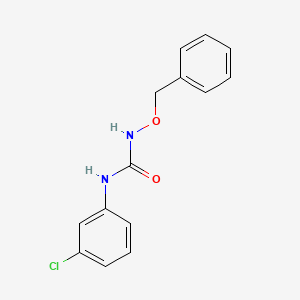
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
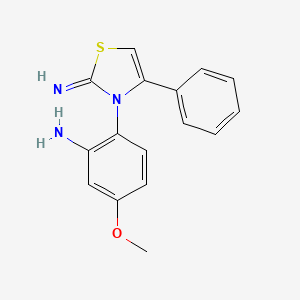
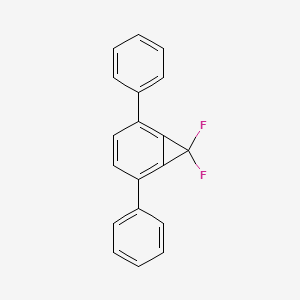

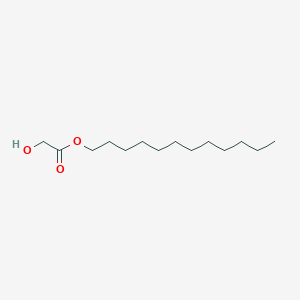
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
